Product packaging for Sulfoacetaldehyde(Cat. No.:CAS No. 32797-12-9)

Sulfoacetaldehyde

Cat. No.: B1196311
CAS No.: 32797-12-9
M. Wt: 124.12 g/mol
InChI Key: JTJIXCMSHWPJJE-UHFFFAOYSA-N
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Description

Significance of Sulfoacetaldehyde in Organosulfur Metabolism

This compound, also known as 2-oxoethanesulfonic acid, is a pivotal intermediate in the microbial metabolism of organosulfur compounds. ontosight.ai Its significance lies in its position as a convergence point for the degradation pathways of several abundant natural sulfonates, including taurine (B1682933), isethionate, and sulfoacetate. uni-konstanz.deuni-konstanz.deuni-konstanz.de The chemical stability of the carbon-sulfur bond in these compounds necessitates specialized enzymatic machinery for their breakdown, and this compound often serves as the substrate for the key desulfonation step. uni-konstanz.deuni-konstanz.de The metabolism of these organosulfonates is a critical component of the global sulfur cycle, facilitating the recycling of sulfur in various environments. asm.orgoup.com In many microorganisms, the degradation of these compounds, and thus the formation and processing of this compound, is regulated by the availability of sulfur, with the relevant enzymes being expressed when preferred sulfur sources like sulfate (B86663) are scarce. oup.com

Overview of this compound as a Central Metabolic Intermediate

This compound stands as a central hub in the breakdown of C2 organosulfonates. uni-konstanz.ded-nb.info It is generated from various precursors through different enzymatic reactions. For instance, the degradation of taurine, a major organic solute in marine life and mammals, can proceed via taurine dehydrogenase or taurine aminotransferases to yield this compound. d-nb.info Similarly, the breakdown of isethionate and sulfoacetate in certain bacteria also converges on the formation of this compound. uni-konstanz.deuni-konstanz.ded-nb.info Once formed, this compound is channeled into different metabolic fates depending on the organism and the metabolic context. d-nb.info It can be oxidized to sulfoacetate, reduced to isethionate, or undergo desulfonation to release sulfite (B76179) and a two-carbon unit that can enter central metabolism. uni-konstanz.ded-nb.info This central positioning highlights the importance of this compound in connecting the catabolism of diverse organosulfonates to core metabolic pathways. uni-konstanz.deuni-konstanz.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4O4S B1196311 Sulfoacetaldehyde CAS No. 32797-12-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32797-12-9

Molecular Formula

C2H4O4S

Molecular Weight

124.12 g/mol

IUPAC Name

2-oxoethanesulfonic acid

InChI

InChI=1S/C2H4O4S/c3-1-2-7(4,5)6/h1H,2H2,(H,4,5,6)

InChI Key

JTJIXCMSHWPJJE-UHFFFAOYSA-N

SMILES

C(C=O)S(=O)(=O)O

Canonical SMILES

C(C=O)S(=O)(=O)O

Other CAS No.

32797-12-9

Synonyms

sulfoacetaldehyde

Origin of Product

United States

Biosynthesis and Formation Pathways of Sulfoacetaldehyde

Generation of Sulfoacetaldehyde from Taurine (B1682933) Metabolism

The degradation of taurine, a highly abundant organosulfonate, can proceed through different enzymatic routes that ultimately yield this compound.

Role of Taurine:Oxoglutarate Aminotransferase (Toa) in this compound Production

In several bacteria, the initial step in taurine nitrogen assimilation involves the action of Taurine:Oxoglutarate Aminotransferase (Toa). nih.govillinois.eduresearchgate.net This enzyme catalyzes the transfer of the amino group from taurine to 2-oxoglutarate, producing this compound and glutamate. nih.govillinois.eduresearchgate.net This transamination reaction is a critical step for liberating the nitrogen from taurine for cellular use, with this compound being a direct product. nih.govillinois.eduresearchgate.net This pathway has been identified in environmental bacteria such as Klebsiella oxytoca TauN1 and Chromohalobacter salexigens DSM3043. nih.govresearchgate.net

Involvement of Taurine Dehydrogenase (TauXY) in this compound Formation

An alternative pathway for this compound production from taurine is through the action of Taurine Dehydrogenase (TauXY). d-nb.inforesearchgate.net This membrane-bound enzyme oxidizes taurine to this compound and ammonium, using cytochrome c as the electron acceptor. d-nb.inforesearchgate.net The genes encoding this enzyme, tauXY, have been identified in various bacteria, including Paracoccus denitrificans and Rhodopseudomonas palustris. d-nb.inforesearchgate.net In some organisms like Acinetobacter calcoaceticus, taurine dehydrogenase activity leads to the stoichiometric release of this compound. d-nb.info

This compound Synthesis from Isethionate

Isethionate, another significant organosulfonate found in various environments, is also a precursor for this compound.

Contribution of Isethionate Dehydrogenase (IseJ) to this compound Pools

The oxidation of isethionate to this compound is catalyzed by the enzyme Isethionate Dehydrogenase (IseJ). asm.orguni-konstanz.deuni-konstanz.de This inducible, membrane-bound, cytochrome c-coupled flavoenzyme is a member of the glucose-methanol-choline (GMC) oxidoreductase family. asm.orgnih.gov IseJ facilitates the dehydrogenation of isethionate, directly forming this compound. asm.orgnih.gov This enzymatic step is a key part of the aerobic degradation pathway of isethionate in Gram-negative bacteria like Cupriavidus necator and Acinetobacter species. asm.orgmicrobiologyresearch.org

Formation of this compound from Sulfoacetate Metabolism

The degradation of sulfoacetate, a widespread natural product, proceeds through a novel pathway that also converges on this compound. nih.govnih.gov

Conversion via Sulfoacetate-CoA Ligase (SauT/SauCD/SqwKL) and this compound Dehydrogenase (SauS)

In organisms like Cupriavidus necator H16, the degradation of sulfoacetate begins with its activation to sulfoacetyl-CoA. nih.govnih.gov This reaction is catalyzed by a sulfoacetate-CoA ligase, such as SauT, which utilizes ATP. nih.govnih.govuniprot.org In other bacteria, such as Bilophila wadsworthia, an ADP-forming sulfoacetate-CoA ligase (SauCD) is involved. nih.gov A similar function is carried out by SqwKL in a variant of the sulfoglycolytic transketolase pathway. researchgate.net

The resulting sulfoacetyl-CoA is then reduced to this compound. nih.govnih.govnih.gov This step is catalyzed by the NADP+-dependent enzyme this compound Dehydrogenase (acylating), also known as SauS. nih.govnih.govuniprot.org This enzyme facilitates the conversion of sulfoacetyl-CoA and NADPH to this compound, CoA, and NADP+. nih.govuniprot.org This two-step process represents an energy-requiring pathway for the formation of this compound from sulfoacetate. nih.govnih.gov

Enzymes in this compound Formation

Enzyme NameAbbreviationPrecursorProductOrganism Examples
Taurine:Oxoglutarate AminotransferaseToaTaurine, 2-OxoglutarateThis compound, GlutamateKlebsiella oxytoca, Chromohalobacter salexigens nih.govillinois.eduresearchgate.net
Taurine DehydrogenaseTauXYTaurineThis compound, AmmoniumParacoccus denitrificans, Rhodopseudomonas palustris d-nb.inforesearchgate.net
Isethionate DehydrogenaseIseJIsethionateThis compoundCupriavidus necator, Acinetobacter sp. asm.orgnih.gov
Sulfoacetate-CoA LigaseSauT, SauCD, SqwKLSulfoacetate, CoA, ATP/ADPSulfoacetyl-CoA, AMP/ADP, PPiCupriavidus necator, Bilophila wadsworthia nih.govnih.govnih.gov
This compound Dehydrogenase (acylating)SauSSulfoacetyl-CoA, NADPHThis compound, CoA, NADP+Cupriavidus necator, Bilophila wadsworthia nih.govnih.govuniprot.org

This compound as an Intermediate in Sulfoquinovose Degradation

The degradation of sulfoquinovose (SQ), the polar headgroup of plant sulfolipids and a globally significant organosulfur compound, proceeds through several bacterial pathways collectively known as sulfoglycolysis. One of these pathways prominently features this compound as a key intermediate.

Formation within Sulfoglycolytic Transketolase (sulfo-TK) Pathways

In the sulfoglycolytic transketolase (sulfo-TK) pathway, sulfoquinovose is catabolized through a series of reactions that yield this compound. This pathway involves two sequential transketolase-catalyzed cleavage reactions. These reactions ultimately mobilize four of the six carbon atoms from sulfoquinovose, producing this compound as a C2 sulfonate intermediate. asm.org

Once formed, the fate of this compound can vary depending on the bacterial species and the specific variant of the sulfo-TK pathway present. In some bacteria, this compound is reduced to isethionate by an NAD(P)H-dependent this compound reductase, which is then excreted as a waste product. asm.org In another variant of the pathway, this compound is oxidized by a CoA-acylating this compound dehydrogenase (SqwD) to form sulfoacetyl-CoA. This is followed by the action of an ADP-forming sulfoacetate-CoA ligase (SqwKL), which converts sulfoacetyl-CoA to sulfoacetate, a process coupled with the formation of ATP through substrate-level phosphorylation. asm.org

The table below summarizes the key enzymes and products in the different variants of the sulfo-TK pathway starting from this compound.

Pathway VariantKey EnzymeReactionEnd ProductEnergy Metabolism
Isethionate-formingThis compound reductase (e.g., SqwF)Reduction of this compoundIsethionateNADH consumption
Sulfoacetate-formingThis compound dehydrogenase (SqwD) & Sulfoacetate-CoA ligase (SqwKL)Oxidation of this compound to sulfoacetyl-CoA, then to sulfoacetateSulfoacetateATP formation

Derivation of this compound from 3-Sulfopyruvate

Another significant route for this compound formation begins with the compound 3-sulfopyruvate. This pathway is notably involved in the degradation of 3-sulfolactate, an intermediate in the breakdown of sulfoquinovose in some marine bacteria.

Decarboxylation by 3-Sulfopyruvate Decarboxylase (ComDE)

In organisms like the marine bacterium Roseovarius nubinhibens, 3-sulfolactate is first oxidized by a membrane-bound sulfolactate dehydrogenase (SlcD) to generate 3-sulfopyruvate. nih.gov This keto acid then stands at a metabolic branch point. One arm of this bifurcated pathway involves the decarboxylation of 3-sulfopyruvate to produce this compound. nih.govasm.org

This critical decarboxylation step is catalyzed by the enzyme 3-sulfopyruvate decarboxylase (ComDE). nih.govasm.org The ComDE enzyme was first identified for its role in the biosynthesis of coenzyme M in methanogenic archaea, but it also functions in a catabolic capacity in bacteria for the degradation of sulfonates. nih.govasm.org The this compound formed through this reaction can then be further metabolized, for instance, by a this compound acetyltransferase (Xsc), which converts it to acetyl-phosphate and sulfite (B76179), channeling the carbon into central metabolism. nih.gov

The key reaction in this pathway is summarized below:

PrecursorEnzymeProduct
3-Sulfopyruvate3-Sulfopyruvate Decarboxylase (ComDE)This compound

Catabolic Pathways and Degradation of Sulfoacetaldehyde

Desulfonation of Sulfoacetaldehyde

The direct cleavage of the carbon-sulfur bond in this compound represents a key step in the dissimilation of many C2 sulfonates. researchgate.net This process, known as desulfonation, is catalyzed by the enzyme this compound acetyltransferase (Xsc).

The desulfonation of this compound is primarily carried out by the enzyme this compound acetyltransferase (Xsc, EC 2.3.3.15). nih.govuni-konstanz.de This enzyme catalyzes the cleavage of the C-S bond in this compound to produce acetyl phosphate (B84403) and sulfite (B76179). researchgate.netasm.orgpnas.org The reaction is dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP) and occurs under both aerobic and anaerobic conditions. researchgate.netasm.orgpnas.org The mechanism was initially thought to be a sulfo-lyase reaction, but it is now understood to be a transferase. uniprot.orgnih.gov The resulting acetyl phosphate can be further metabolized by phosphate acetyltransferase (Pta) to form acetyl-CoA, which then enters central metabolic pathways like the tricarboxylic acid (TCA) cycle. uni-konstanz.deasm.orgd-nb.info The released sulfite is often oxidized to sulfate (B86663) for detoxification or assimilation. uni-konstanz.de

This compound acetyltransferase (Xsc) serves as a central hub in the degradation pathways of several C2 sulfonates, including taurine (B1682933), isethionate, and sulfoacetate. researchgate.netnih.gov In many aerobic and some anaerobic bacteria, the degradation pathways for these compounds converge at the formation of this compound. d-nb.infonih.govsemanticscholar.orgasm.org For instance, in Cupriavidus necator H16, the degradation of taurine, isethionate, and sulfoacetate all lead to this compound, which is then processed by Xsc. nih.gov Similarly, in Paracoccus denitrificans, taurine and isethionate degradation involves this compound as an intermediate that is subsequently desulfonated by Xsc. d-nb.info The widespread presence of Xsc in phylogenetically diverse bacteria underscores its critical role in the biogeochemical sulfur cycle. d-nb.inforesearchgate.net The genes encoding Xsc are often found in clusters with genes for other enzymes in the pathway, such as phosphate acetyltransferase. researchgate.net

Mechanism of this compound Acetyltransferase (Xsc)-Catalyzed Desulfonation to Acetyl Phosphate and Sulfite

Reduction of this compound to Isethionate

In some metabolic pathways, particularly those focused on nitrogen assimilation from taurine, this compound is not desulfonated but is instead reduced to isethionate. nih.govillinois.edu This reduction serves as a detoxification step, converting the reactive aldehyde into a more stable alcohol, which is often excreted as a waste product. illinois.edunih.gov

The reduction of this compound to isethionate is catalyzed by a group of enzymes known as this compound reductases. researchgate.net These enzymes belong to different protein superfamilies and exhibit different cofactor dependencies.

IsfD : This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) family and is typically NADPH-dependent. nih.govillinois.edunih.gov It is found in pathways for taurine nitrogen assimilation in bacteria like Klebsiella oxytoca and Chromohalobacter salexigens, where taurine is first transaminated to this compound, which is then reduced by IsfD to isethionate. nih.govillinois.edud-nb.info

SarD : Found in the human gut bacterium Bilophila wadsworthia, SarD belongs to the metal-dependent alcohol dehydrogenase (M-ADH) superfamily. nih.govuniprot.orgresearchgate.net It catalyzes the NADH-dependent reduction of this compound to isethionate as part of an anaerobic taurine respiration pathway. pnas.orguniprot.org

TauF : This enzyme, identified in the gut bacterium Bifidobacterium kashiwanohense, is also a member of the M-ADH superfamily, though it is distantly related to SarD. nih.govresearchgate.netzhangyanlab.org It is involved in a putative taurine nitrogen assimilation pathway, reducing this compound to isethionate. nih.govresearchgate.net

EnzymeEnzyme FamilyCofactorOrganism ExampleMetabolic Pathway
IsfDShort-chain Dehydrogenase/Reductase (SDR)NADPHKlebsiella oxytocaTaurine Nitrogen Assimilation nih.govillinois.edu
SarDMetal-dependent Alcohol Dehydrogenase (M-ADH)NADHBilophila wadsworthiaAnaerobic Taurine Respiration pnas.orguniprot.org
TauFMetal-dependent Alcohol Dehydrogenase (M-ADH)NADHBifidobacterium kashiwanohenseTaurine Nitrogen Assimilation nih.govresearchgate.net

The enzymatic reduction of this compound to isethionate is a thermodynamically reversible reaction. asm.orgresearchgate.net The direction of the reaction is determined by the specific enzyme and the metabolic context of the organism. While this compound reductases like IsfD, SarD, and TauF primarily function to reduce this compound in vivo, they can also catalyze the reverse reaction—the oxidation of isethionate to this compound—in vitro. asm.orgnih.govresearchgate.net

Conversely, enzymes primarily characterized as isethionate dehydrogenases, which oxidize isethionate to this compound in degradative pathways, can also catalyze the reduction of this compound. researchgate.netresearchgate.net For example, the NAD+-dependent isethionate dehydrogenase (IseD) from Bacillus krulwichiae and the cytochrome c-dependent isethionate dehydrogenase (IseJ) are involved in isethionate dissimilation but demonstrate the potential to operate reversibly. asm.orgresearchgate.netnih.gov In Bifidobacterium kashiwanohense, the optimal pH for this compound reduction by TauF is 7.5, whereas the optimal pH for the reverse reaction, isethionate oxidation, is 10.0. expasy.org This pH-dependence highlights how cellular conditions can influence the catalytic direction.

Enzymatic Reduction by this compound Reductases (IsfD, SarD, TauF)

Oxidation of this compound

In addition to desulfonation and reduction, this compound can be oxidized, representing another route for its catabolism. This pathway is notably involved in the degradation of sulfoacetate in certain bacteria.

In Cupriavidus necator H16, the degradation of sulfoacetate proceeds via its conversion to sulfoacetyl-CoA, which is then reduced to this compound. nih.govuni-konstanz.de This this compound is subsequently oxidized back to sulfoacetyl-CoA by the enzyme this compound dehydrogenase (acylating) (SauS, EC 1.2.1.81). nih.govuni-konstanz.de This reaction is dependent on NADP+ and coenzyme A (CoA). nih.gov The enzyme is specific for this compound and NADP+. genome.jp Although this reaction appears circular, it is part of a pathway where sulfoacetate is first activated to a thioester, reduced, and then the resulting this compound becomes the substrate for the central desulfonating enzyme, Xsc. nih.gov The SauS-catalyzed reaction is typically assayed in the reverse direction by monitoring the this compound-dependent reduction of NADP+. nih.gov

A variant of this oxidative pathway exists in a species of Acholeplasma. asm.org In this bacterium, this compound produced during the degradation of sulfoquinovose is oxidized to sulfoacetyl-CoA by the enzyme this compound dehydrogenase (SqwD). asm.org This sulfoacetyl-CoA is then converted to sulfoacetate by a ligase, a process which is coupled to ATP formation. asm.org

Conversion to Sulfoacetate by this compound Dehydrogenases (SqwD, SafD)

The oxidation of this compound to sulfoacetate represents a critical step in the catabolism of this organosulfonate. This conversion is primarily carried out by a class of enzymes known as this compound dehydrogenases. Two notable examples, SqwD and SafD, have been identified and characterized in different bacterial species, showcasing distinct mechanisms and cofactor specificities.

SqwD: An Acylating this compound Dehydrogenase

SqwD is a coenzyme A (CoA)-acylating this compound dehydrogenase that plays a role in a variant of the sulfoglycolytic transketolase (sulfo-TK) pathway. nih.govasm.org This pathway is involved in the degradation of sulfoquinovose, a major organosulfur compound found in nature. asm.org In this pathway, the transketolase-catalyzed cleavage of a sulfo-sugar generates this compound. SqwD then catalyzes the oxidation of this compound to sulfoacetyl-coenzyme A (CoA). nih.govasm.org This is followed by the conversion of sulfoacetyl-CoA to sulfoacetate by the ADP-forming sulfoacetate-CoA ligase SqwKL, a process coupled with the formation of ATP. nih.govasm.org

The proposed catalytic mechanism for SqwD involves the formation of a hemithioacetal with a catalytic cysteine residue. nih.gov This is followed by a hydride transfer to NAD+ to form an acyl-cysteine intermediate. Finally, a trans-thioesterification between the enzyme and CoA produces the sulfoacetyl-CoA product. nih.gov

Research on SqwD from an Acholeplasma species has revealed its high specificity for NAD+, with only minimal activity observed with NADP+. nih.gov The optimal pH for the reaction is 9.0. nih.gov The enzyme's activity is dependent on the presence of this compound, CoA, and NAD+. nih.gov

Table 1: Kinetic Parameters of SqwD from Acholeplasma sp.

Substrate KM (mM) kcat (s-1) kcat/KM (M-1s-1)
This compound 0.26 ± 0.03 43.5 ± 1.72 (1.67 ± 0.20) × 105
CoA 0.10 ± 0.02 44.3 ± 2.01 (4.43 ± 0.91) × 105
NAD+ 1.06 ± 0.11 42.8 ± 1.22 (4.04 ± 0.44) × 104

Data sourced from a study on the sulfo-TK pathway variant in an Acholeplasma sp. The kinetic parameters were determined by varying the concentration of one substrate while keeping the other two in excess. nih.gov

SqwD is homologous to the enzyme SauS found in the sulfoacetate degradation pathway of Cupriavidus necator H16. nih.gov However, both SqwD and SauS are distinct from the non-acylating this compound dehydrogenase, SafD. nih.gov

SafD: A Non-Acylating this compound Dehydrogenase

SafD is a this compound dehydrogenase that directly converts this compound into sulfoacetate without the involvement of CoA. uniprot.orgd-nb.info This enzyme is part of a pathway that enables certain bacteria, such as Neptuniibacter caesariensis, to utilize the amino group of taurine as a sole source of nitrogen for growth. uniprot.orgd-nb.info In this pathway, taurine is converted to this compound, which is then oxidized by SafD to sulfoacetate. illinois.edu The resulting sulfoacetate is then exported from the cell. d-nb.info

SafD from N. caesariensis has been purified and characterized. It is a tetrameric protein with a monomer molecular mass of approximately 50 kDa. d-nb.info A key characteristic of SafD is its strict specificity for NAD+ as a cofactor; NADP+ is not utilized. uniprot.orgd-nb.info The enzyme is highly specific for this compound, including its bisulfite addition complex. d-nb.info

**Table 2: Properties of SafD from *Neptuniibacter caesariensis***

Property Value
Enzyme Commission (EC) Number 1.2.1.73
Cofactor Specificity NAD+
Substrate Specificity This compound
Km for this compound 0.12 mM
Native Protein Structure Tetramer
Monomer Molecular Mass 50 kDa

Data compiled from studies on the purification and characterization of SafD. uniprot.orgd-nb.infowikipedia.org

The presence and characterization of these two distinct types of this compound dehydrogenases, the acylating SqwD and the non-acylating SafD, highlight the diverse metabolic strategies employed by bacteria for the degradation of this compound, a key intermediate in the biogeochemical sulfur cycle.

Enzymology of Sulfoacetaldehyde Transformation

The conversion of sulfoacetaldehyde to isethionate is catalyzed by enzymes known as this compound reductases. These enzymes are not a monolith; rather, they belong to distinct superfamilies, primarily the Short-Chain Dehydrogenase/Reductase (SDR) family and the metal-dependent Alcohol Dehydrogenase (M-ADH) superfamily. nih.govresearchgate.net This enzymatic diversity reflects different evolutionary solutions to the same biochemical problem, often tied to the metabolic context of the host organism, such as taurine (B1682933) assimilation for nitrogen or its complete dissimilation. nih.gov

Structural and Biochemical Analysis of IsfD (Short-Chain Dehydrogenase/Reductase Family)

IsfD is a this compound reductase belonging to the Short-Chain Dehydrogenase/Reductase (SDR) family. researchgate.netnih.gov It is a key enzyme in the nitrogen assimilation pathway from taurine in various environmental and commensal bacteria, such as Klebsiella oxytoca and Chromohalobacter salexigens. nih.govresearchgate.netillinois.edu In this pathway, IsfD catalyzes the reduction of this compound, which is produced from the transamination of taurine, into isethionate, which is then typically secreted as a waste product. nih.govillinois.edu

Structurally, IsfD from Klebsiella oxytoca exists as a homotetramer. researchgate.netnih.govillinois.edu Each subunit is composed of a Rossmann fold motif, characteristic of nucleotide-binding proteins, and a C-terminal tail. researchgate.netillinois.edu A notable feature of the tetrameric structure is the interaction between the C-terminal tails of diagonally opposite subunits, which form an antiparallel β-sheet that contributes to the substrate-binding site. researchgate.netnih.gov

The crystal structure of K. oxytoca IsfD in a ternary complex with its cofactor and the product, isethionate, has provided significant insights into its mechanism. researchgate.netnih.gov The binding of the substrate is highly specific, with the sulfonate group of isethionate being anchored by a hydrogen bond network. This network is formed by the residues Tyrosine-148 (Y148), Arginine-195 (R195), Glutamine-244 (Q244), and a water molecule. researchgate.netnih.govillinois.edu The conformation of Y148 is further constrained by Phenylalanine-249 (F249) from the adjacent diagonal subunit, which helps to properly orient the sulfonate group. illinois.edu Mutagenesis studies have confirmed the critical role of these residues, as replacing any of them with alanine (B10760859) resulted in a complete loss of catalytic activity. illinois.edu The active site also contains a conserved Asn-Ser-Tyr-Lys catalytic tetrad, a hallmark of many SDR enzymes. illinois.edu

IsfD exhibits strict specificity for its cofactor. The enzyme's activity is dependent on Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) (NADPH) for the reduction of this compound. nih.govillinois.eduebi.ac.uk It cannot utilize NADH as a substrate. ebi.ac.uk This specificity is a defining biochemical characteristic of the IsfD enzyme family.

Substrate Binding and Catalytic Residues

Characterization of SarD (Metal-Dependent Alcohol Dehydrogenase Superfamily)

SarD is another this compound reductase, but it belongs to the metal-dependent alcohol dehydrogenase (M-ADH) superfamily. nih.govresearchgate.net It was identified in the human gut bacterium Bilophila wadsworthia, an opportunistic pathogen known for its ability to metabolize taurine to produce hydrogen sulfide (B99878) (H₂S). nih.govuniprot.orgpnas.org SarD is a crucial enzyme in the anaerobic taurine dissimilation pathway, where it reduces this compound to isethionate. uniprot.orgpnas.orgbiorxiv.org Unlike in the IsfD-dependent pathway, the isethionate produced is not a waste product but an intermediate that is further degraded. nih.gov Although it belongs to the M-ADH superfamily, a notable characteristic of SarD from B. wadsworthia is that it does not appear to require a metal cofactor for its catalytic activity, distinguishing it from many other members of its family. uniprot.org

In contrast to IsfD, SarD is dependent on Nicotinamide Adenine Dinucleotide (NADH) to catalyze the reduction of this compound. uniprot.orgpnas.org This difference in cofactor preference between IsfD and SarD may be related to the different metabolic roles and the distinct cellular environments in which these enzymes operate. nih.gov

Identification and Properties of TauF

A third type of this compound reductase, named TauF, has been identified and characterized in the human gut bacterium Bifidobacterium kashiwanohense. nih.govresearchgate.net Like SarD, TauF belongs to the M-ADH superfamily but is only distantly related, sharing about 28% sequence identity with SarD from B. wadsworthia. nih.govresearchgate.net TauF is believed to function in a taurine nitrogen assimilation pathway in anaerobic bacteria, similar to IsfD, but its distribution is largely in strict anaerobes like Bifidobacteria and Clostridia. nih.gov

The crystal structures of B. kashiwanohense TauF have been determined in both its apo form and in a binary complex with NAD+. nih.govresearchgate.net Biochemical studies confirm its role as a this compound reductase, and like SarD, it utilizes NADH as its cofactor. nih.gov The discovery of TauF highlights the presence of distinct isozymes for this compound reduction even within the same enzyme superfamily, each adapted to different bacterial hosts and metabolic contexts. nih.govresearchgate.net

Research Findings Summary

The following tables provide a summary of the key characteristics and research findings for the this compound reductase enzymes discussed.

Table 1: Comparison of this compound Reductase Enzymes

Feature IsfD SarD TauF
Enzyme Family Short-Chain Dehydrogenase/Reductase (SDR) nih.govresearchgate.net Metal-Dependent Alcohol Dehydrogenase (M-ADH) nih.govuniprot.org Metal-Dependent Alcohol Dehydrogenase (M-ADH) nih.govresearchgate.net
Host Organism Example Klebsiella oxytoca researchgate.net Bilophila wadsworthia nih.govuniprot.org Bifidobacterium kashiwanohense nih.govresearchgate.net
Metabolic Pathway Taurine Nitrogen Assimilation nih.govresearchgate.net Taurine Dissimilation nih.govpnas.org Putative Taurine Nitrogen Assimilation nih.gov
Cofactor NADPH nih.govebi.ac.uk NADH uniprot.orgpnas.org NADH nih.gov

| Product Fate | Waste Product (Isethionate) nih.govillinois.edu | Intermediate (Isethionate) nih.gov | Byproduct (Isethionate) nih.gov |

Table 2: Structural and Catalytic Details of IsfD

Parameter Description
Quaternary Structure Homotetramer researchgate.netnih.gov
Key Structural Motif Rossmann fold for nucleotide binding researchgate.netillinois.edu
Substrate Binding Residues Y148, R195, Q244 (form hydrogen bond network with sulfonate group) researchgate.netnih.govillinois.edu
Catalytic Residues Conserved Asn-Ser-Tyr-Lys tetrad illinois.edu

| Cofactor Specificity | Strictly NADPH-dependent ebi.ac.uk |

Compound Index

Comparative Enzymology of this compound Reductases

The reduction of this compound to isethionate is a critical step in certain metabolic pathways, and this reaction is catalyzed by a group of enzymes known as this compound reductases. These enzymes exhibit significant diversity in their protein families, cofactor requirements, and physiological roles. At least three distinct isoenzymes have been identified and characterized: IsfD, SarD, and TauF. researchgate.net

IsfD, found in environmental bacteria such as Chromohalobacter salexigens, belongs to the short-chain dehydrogenase/reductase (SDR) family. nih.govresearchgate.net This enzyme is involved in a pathway for taurine nitrogen assimilation where isethionate is generated as a waste product and subsequently exported. nih.gov A key characteristic of IsfD is its preference for NADPH as a reductant; it does not utilize NADH. nih.gov

In contrast, SarD and TauF are members of the metal-dependent alcohol dehydrogenase (M-ADH) superfamily. nih.govresearchgate.net SarD was identified in the human gut sulfate-reducing bacterium Bilophila wadsworthia. researchgate.netresearchgate.net It participates in a taurine dissimilation pathway where isethionate is an intermediate that is further metabolized to acetate (B1210297) and hydrogen sulfide. nih.gov

TauF, characterized from the human gut bacterium Bifidobacterium kashiwanohense, is also an M-ADH but is distantly related to SarD, sharing only 28% sequence identity. researchgate.net While both NADH and NADPH can serve as substrates for BkTauF, the enzyme shows a tenfold lower KM for NADH, indicating a preference for this cofactor. nih.gov This contrasts with the strict NADPH dependence of IsfD. nih.gov The proposed role for TauF in Bifidobacterium is in taurine nitrogen assimilation, leading to the production of isethionate. researchgate.net

The existence of these distinct this compound reductases highlights the convergent evolution of this enzymatic function in different bacterial lineages to adapt to specific metabolic needs and environmental niches. researchgate.net

Table 1: Comparative Properties of this compound Reductases

EnzymeProtein FamilyOrganism ExampleMetabolic PathwayPreferred Cofactor
IsfD Short-chain dehydrogenase/reductase (SDR)Chromohalobacter salexigensTaurine nitrogen assimilationNADPH
SarD Metal-dependent alcohol dehydrogenase (M-ADH)Bilophila wadsworthiaTaurine dissimilationNAD(P)H
TauF Metal-dependent alcohol dehydrogenase (M-ADH)Bifidobacterium kashiwanohenseTaurine nitrogen assimilationNADH

This compound Acetyltransferase (Xsc) Enzymatic Mechanism

This compound acetyltransferase (Xsc) is a key enzyme that catalyzes the C-S bond cleavage of this compound, a central intermediate in the degradation of taurine and isethionate. researchgate.net This enzyme was initially misidentified as a "this compound sulfo-lyase" but was later correctly characterized as an acetyltransferase that produces acetyl phosphate and sulfite (B76179). nih.gov

The systematic name for this enzyme is acetyl-phosphate:sulfite S-acetyltransferase (acyl-phosphate hydrolysing, 2-oxoethyl-forming). wikipedia.org The reaction it catalyzes is the reversible transfer of an acetyl group from acetyl phosphate to sulfite, forming this compound and phosphate. wikipedia.org

The catalytic mechanism of Xsc is dependent on the cofactor thiamin diphosphate (B83284) (ThDP), also known as thiamine (B1217682) pyrophosphate (TPP). researchgate.netnih.gov ThDP-dependent enzymes are known to catalyze a variety of reactions involving the cleavage and formation of carbon-carbon bonds, and in the case of Xsc, a carbon-sulfur bond. researchgate.netuni-duesseldorf.de The catalytic cycle of ThDP-dependent enzymes generally involves the formation of a reactive ylide species from ThDP, which then attacks the substrate. researchgate.net For Xsc, this process facilitates the cleavage of the C-S bond in this compound. researchgate.net The activity of Xsc also requires the presence of magnesium ions (Mg²⁺) and phosphate. nih.gov

While the core function of Xsc is the cleavage of this compound, the concept of broad substrate specificity in enzymes suggests that variations within the Xsc family might exist. plos.orgnih.gov The structural features of an enzyme's active site, including the presence of "duplicate" catalytic residues, can contribute to its ability to act on a range of related substrates. plos.orgresearchgate.net The distribution of Xsc is notable in prokaryotes that utilize taurine and isethionate. researchgate.netnih.gov Gene clusters associated with taurine degradation in bacteria like Alcaligenes defragrans and Achromobacter xylosoxidans have been shown to contain the xsc gene. nih.gov In Rhodobacter capsulatus, Xsc is essential for taurine assimilation. nih.gov However, the absence of Xsc homologs in certain organisms, such as Clostridium species, suggests that alternative pathways for anaerobic sulfonate C-S cleavage must exist. researchgate.net The study of different Xsc subgroups and their substrate ranges is an ongoing area of research, with potential implications for understanding the full scope of organosulfonate metabolism in diverse environments.

Thiamin Diphosphate (ThDP)-Dependent Catalysis

This compound Dehydrogenase Enzyme Specificity

This compound dehydrogenases are a class of enzymes responsible for the oxidation of this compound. These enzymes exhibit notable differences in their mechanisms, particularly concerning their requirement for Coenzyme A (CoA). They can be broadly categorized into non-acylating and acylating types.

The non-acylating this compound dehydrogenase, such as SafD from Neptuniibacter caesariensis, catalyzes the direct oxidation of this compound to sulfoacetate. uniprot.orgqmul.ac.uk This enzyme is specific for NAD⁺ and this compound, showing no activity with NADP⁺ or a variety of other aldehydes. qmul.ac.ukexpasy.org

In contrast to non-acylating dehydrogenases, the acylating this compound dehydrogenases, SauS and SqwD, require Coenzyme A for their catalytic activity. nih.govnih.gov These enzymes catalyze the oxidation of this compound to sulfoacetyl-CoA. nih.gov

SauS, found in Cupriavidus necator H16, is a key enzyme in the degradation pathway of sulfoacetate. nih.gov It catalyzes the NADP⁺-dependent reduction of sulfoacetyl-CoA to this compound in the reverse direction of its physiological role in sulfoacetate degradation. nih.gov The enzyme is highly specific for NADP⁺/NADPH. nih.gov

SqwD is a homolog of SauS, identified in a variant of the sulfoglycolytic transketolase pathway. nih.gov This enzyme is involved in the conversion of sulfoquinovose to sulfoacetate. nih.gov Unlike SauS, SqwD is highly specific for NAD⁺/NADH, which aligns with its physiological role in the oxidation of this compound. nih.gov

The absolute dependence on Coenzyme A is a defining feature of acylating dehydrogenases. researchgate.net CoA acts as a crucial carrier of acyl groups within the cell. imrpress.com In the reaction catalyzed by SauS and SqwD, CoA serves as the acceptor for the sulfoacetyl group, forming the high-energy thioester intermediate, sulfoacetyl-CoA. nih.govnih.gov

The formation of this acyl-CoA intermediate is a key step in these metabolic pathways. researchgate.net For instance, in the pathway involving SqwD, the sulfoacetyl-CoA is subsequently converted to sulfoacetate in a reaction coupled with ATP formation, catalyzed by an ADP-forming sulfoacetate-CoA ligase. nih.govresearcher.life This highlights the central role of CoA and its derivatives in linking the oxidation of this compound to energy conservation and further metabolic transformations. imrpress.com The mechanism of acyl-CoA dehydrogenases involves the transfer of electrons from the substrate to a flavin adenine dinucleotide (FAD) cofactor, a common feature of this enzyme class. d-nb.infowikipedia.org

Table 2: Specificity of this compound Dehydrogenases

EnzymeTypeOrganism ExampleCofactor SpecificityCoenzyme A DependenceProduct
SafD Non-acylatingNeptuniibacter caesariensisNAD⁺NoSulfoacetate
SauS AcylatingCupriavidus necatorNADP⁺YesSulfoacetyl-CoA
SqwD AcylatingAcholeplasma sp.NAD⁺YesSulfoacetyl-CoA

Acylating this compound Dehydrogenases (SauS, SqwD)

Cofactor Specificity (NADP+ vs. NAD+)

The enzymatic transformation of this compound is catalyzed by various dehydrogenases, each exhibiting a distinct preference for the nicotinamide cofactor, either nicotinamide adenine dinucleotide (NAD+) or its phosphorylated form (NADP+). This specificity is a critical determinant of the enzyme's metabolic role, whether in an anabolic or catabolic pathway.

Acylating this compound dehydrogenases, such as SauS and SqwD, demonstrate contrasting cofactor requirements that appear to align with their physiological functions. The SauS enzyme from Cupriavidus necator H16, involved in a degradative pathway, is strictly specific for NADP+ and cannot utilize NAD+ as a cofactor. nih.gov Similarly, the SauS from the human gut bacterium Bilophila wadsworthia, which reduces sulfoacetyl-CoA to this compound, is also NADP+ dependent. semanticscholar.org In contrast, SqwD from an Acholeplasma sp., which catalyzes the oxidation of this compound in a variant of the sulfoglycolytic transketolase pathway, is highly specific for NAD+, showing only about 1% activity with NADP+. asm.org This strict specificity for NAD+/NADH in the oxidative direction by SqwD, versus the NADP+/NADPH specificity for the reductive role of SauS, highlights how cofactor choice is linked to the enzyme's metabolic direction. asm.orgresearchgate.net

Non-acylating this compound dehydrogenases, known as SafD, are characteristically NAD+-dependent. The SafD enzyme from Neptuniibacter caesariensis (EC 1.2.1.73), which oxidizes this compound to sulfoacetate, is specific for NAD+, and NADP+ cannot serve as a substrate at physiological concentrations. ebi.ac.ukuniprot.orgexpasy.orgqmul.ac.uk This enzyme is part of a pathway that allows the bacterium to use the amino group from taurine as a nitrogen source. uniprot.orgqmul.ac.uk

This compound reductases also show varied cofactor specificity. The reductase from Bifidobacterium kashiwanohense (BkTauF) can use both NADH and NADPH as the reductant for converting this compound to isethionate. nih.gov However, kinetic analysis reveals a ten-fold lower Michaelis constant (KM) for NADH compared to NADPH, indicating a strong preference for NADH. nih.gov Conversely, the this compound reductase IsfD from Klebsiella oxytoca is NADPH-dependent and does not utilize NADH. nih.govillinois.edu The this compound reductase (SarD) from Bilophila wadsworthia catalyzes the NADH-dependent reduction of this compound to isethionate. uniprot.org

Non-Acylating this compound Dehydrogenases (SafD)

Non-acylating this compound dehydrogenase (EC 1.2.1.73), systematically named 2-sulfoacetaldehyde:NAD+ oxidoreductase and commonly referred to as SafD, represents a distinct class of enzymes involved in this compound metabolism. qmul.ac.uk Unlike acylating dehydrogenases that produce a CoA-thioester, SafD catalyzes the direct oxidation of this compound to sulfoacetate, utilizing water and NAD+ as co-substrates, and producing NADH. uniprot.orgqmul.ac.uk

The reaction is as follows: this compound + NAD+ + H₂O → sulfoacetate + NADH + 2 H+ uniprot.orgexpasy.org

SafD from the marine bacterium Neptuniibacter caesariensis has been purified and characterized. uni-konstanz.de It plays a role in the assimilation of taurine as a source of nitrogen, where taurine is first converted to this compound, which is then oxidized by SafD to sulfoacetate and subsequently excreted. ebi.ac.ukuni-konstanz.de The enzyme shows high specificity for its substrate, this compound. expasy.orgqmul.ac.uk A range of other aldehydes, including formaldehyde, acetaldehyde (B116499), betaine (B1666868) aldehyde, propanal, glyceraldehyde, phosphonoacetaldehyde, glyoxylate, glycolaldehyde, and 2-oxobutyrate, are not substrates for this enzyme. expasy.orgqmul.ac.uk As discussed in the previous section, SafD is strictly dependent on NAD+ as its cofactor. expasy.orgqmul.ac.uk SafD is biochemically distinct from the CoA-acylating this compound dehydrogenases like SauS and SqwD. asm.orgresearchgate.net

Kinetic Parameters and Substrate Specificity of this compound-Modifying Enzymes

The efficiency and substrate preference of enzymes that transform this compound are quantified by their kinetic parameters, primarily the Michaelis constant (KM) and the catalytic rate constant (kcat). These values vary among different enzymes and from different organisms, reflecting their adaptation to specific metabolic contexts.

This compound Dehydrogenases (Oxidizing)

The non-acylating this compound dehydrogenase (SafD) from Neptuniibacter caesariensis has a KM value of 0.12 mM for 2-sulfoacetaldehyde and 0.49 mM for its cofactor, NAD. uniprot.org The CoA-acylating this compound dehydrogenase (SqwD) from Acholeplasma sp. exhibits a KM of 0.26 mM for this compound, 0.10 mM for CoA, and 1.06 mM for NAD+. asm.org

This compound Dehydrogenases (Acylating/Reductive)

In the reverse direction (reduction of a CoA-ester), the acylating this compound dehydrogenase (SauS) from Cupriavidus necator H16 shows apparent KM (Kmapp) values of 330 µM for this compound, 102 µM for CoA, and 64 µM for NADP+. nih.gov A similar enzyme (SauS) from Bilophila wadsworthia has KM values of 0.80 mM for this compound, 0.06 mM for CoA, and 0.68 mM for NADP+. semanticscholar.org

This compound Reductases

This compound reductases catalyze the reduction of this compound to isethionate. The enzyme from Klebsiella oxytoca (IsfD) has a KM of 0.025 mM for this compound and 22 µM for its nucleotide cofactor, NADPH. illinois.edu The reductase from Bilophila wadsworthia (SarD) has a KM of 0.51 mM for this compound. uniprot.org The enzyme from Bifidobacterium kashiwanohense (BkTauF) displays a KM of 0.50 mM for this compound. nih.govresearchgate.net For its cofactors, BkTauF shows a strong preference for NADH (KM = 0.06 mM) over NADPH (KM = 0.73 mM). nih.govresearchgate.net

The substrate specificity of these enzymes is generally high. For instance, SauS from C. necator H16 is specific for this compound, with no activity observed towards acetaldehyde, phosphonoacetaldehyde, glycolaldehyde, and several other aldehydes. nih.gov Similarly, SafD does not react with a variety of other aldehydes. expasy.org The this compound reductase SarD from B. wadsworthia does not accept acetaldehyde as a substrate. uniprot.org

Table 1: Kinetic Parameters of this compound-Modifying Enzymes

This table provides a summary of the Michaelis-Menten constants (KM) for various enzymes that act on this compound and their respective cofactors.

EnzymeOrganismSubstrateKM Value (mM)Reference
SafDNeptuniibacter caesariensisThis compound0.12 uniprot.org
NAD+0.49 uniprot.org
SqwDAcholeplasma sp.This compound0.26 asm.org
CoA0.10 asm.org
NAD+1.06 asm.org
SauSCupriavidus necator H16This compound0.33 nih.gov
CoA0.102 nih.gov
NADP+0.064 nih.gov
SauSBilophila wadsworthiaThis compound0.80 semanticscholar.org
CoA0.06 semanticscholar.org
NADP+0.68 semanticscholar.org
IsfDKlebsiella oxytocaThis compound0.025 illinois.edu
NADPH0.022 illinois.edu
SarDBilophila wadsworthiaThis compound0.51 uniprot.org
BkTauFBifidobacterium kashiwanohenseThis compound0.50 nih.govresearchgate.net
NADH0.06 nih.govresearchgate.net
NADPH0.73 nih.govresearchgate.net

Genetics and Regulatory Mechanisms of Sulfoacetaldehyde Metabolism

Identification and Organization of Gene Clusters Involved in Sulfoacetaldehyde Pathways

The bacterial degradation of organosulfonates often involves pathways that converge at the intermediate this compound. The genes encoding the enzymes for these pathways are typically organized into distinct clusters, reflecting their coordinated function and regulation.

tauABC-toa-isfD-isfE Cluster in Taurine (B1682933) Assimilation

In several environmental bacteria, the assimilation of taurine as a nitrogen source leads to the production of this compound. nih.govresearchgate.net The genes for this process are frequently found in a conserved cluster. A key example is the gene cluster found in bacteria like Chromohalobacter salexigens and Klebsiella oxytoca. nih.govresearchgate.net This cluster typically includes:

tauABC : These genes encode an ABC (ATP-binding cassette) transporter system responsible for the uptake of taurine into the cell. nih.govresearchgate.net

toa (or tauA): This gene encodes a taurine:oxoglutarate aminotransferase. This enzyme catalyzes the conversion of taurine to this compound, transferring the amino group to 2-oxoglutarate to form glutamate, which serves as a nitrogen source. nih.govresearchgate.net

isfD : This gene codes for a this compound reductase. This NADPH-dependent enzyme reduces this compound to isethionate. nih.govresearchgate.net

isfE : This gene is believed to encode an exporter for isethionate, removing it from the cell as a waste product of taurine nitrogen assimilation. nih.govresearchgate.net

In some bacteria, such as Rhodobacter capsulatus, the tauABC genes for a taurine transporter are also found in a locus that is highly induced during growth on isethionate, suggesting a coordinated regulation of transport and metabolism of related sulfonated compounds. biorxiv.org

Table 1: Key Genes in the Taurine Assimilation Cluster and their Functions
GeneEncoded ProteinFunctionReference
tauABCTaurine ABC TransporterImports taurine into the cell. nih.govresearchgate.net
toaTaurine:oxoglutarate AminotransferaseConverts taurine to this compound and glutamate. nih.govresearchgate.net
isfDThis compound ReductaseReduces this compound to isethionate. nih.govresearchgate.net
isfEPutative Isethionate ExporterExports isethionate from the cell. nih.govresearchgate.net

sauRSTU Cluster in Sulfoacetate Degradation

The degradation of sulfoacetate in bacteria like Cupriavidus necator H16 proceeds through a novel pathway that generates this compound. nih.govnih.gov This pathway is encoded by the sau (sulfoacetate utilization) gene cluster, which includes four key genes: sauR, sauS, sauT, and sauU. nih.govnih.govresearchgate.net

The organization of this cluster is notable, with sauR being transcribed divergently from the sauSTU operon. nih.govnih.gov

sauR : This gene is predicted to encode a transcriptional regulator of the IclR family, controlling the expression of the sauSTU operon. nih.govuni-konstanz.de

sauS : Encodes a this compound dehydrogenase (acylating). This enzyme converts sulfoacetyl-CoA to this compound. nih.govnih.gov

sauT : Codes for a sulfoacetate-CoA ligase. This enzyme activates sulfoacetate to sulfoacetyl-CoA, an essential step that requires ATP. nih.govresearchgate.net

sauU : Identified as a transporter belonging to the major facilitator superfamily (MFS), responsible for the uptake of sulfoacetate. nih.govuni-konstanz.de

Deletion of the sauS, sauT, or sauU genes in C. necator H16 prevents the organism from growing on sulfoacetate, confirming the essential role of this gene cluster in this metabolic pathway. nih.govuni-konstanz.de

Table 2: Components of the sauRSTU Gene Cluster for Sulfoacetate Degradation
GeneEncoded ProteinFunctionReference
sauRTranscriptional Regulator (IclR family)Regulates the expression of the sauSTU operon. nih.govuni-konstanz.de
sauSThis compound Dehydrogenase (acylating)Converts sulfoacetyl-CoA to this compound. nih.govnih.gov
sauTSulfoacetate-CoA LigaseActivates sulfoacetate to sulfoacetyl-CoA. nih.govresearchgate.net
sauUMFS TransporterTransports sulfoacetate into the cell. nih.govuni-konstanz.de

Gene Clusters for Sulfoquinovose Degradation (e.g., sqw cluster)

Sulfoquinovose, a sulfosugar abundant in photosynthetic organisms, is degraded by various bacteria through multiple pathways, some of which produce this compound as an intermediate. nih.govacs.orgwhiterose.ac.ukillinois.edu One such pathway variant, identified in Acholeplasma sp., involves a cluster of genes that includes a this compound dehydrogenase. researchgate.net

In this pathway, sulfoquinovose is broken down into smaller molecules, one of which is this compound. The sqw gene cluster encodes the necessary enzymes for this conversion:

sqwD : This gene encodes a NAD+-dependent, CoA-acylating this compound dehydrogenase. It oxidizes this compound to sulfoacetyl-CoA. researchgate.net

sqwKL : These genes likely encode a CoA ligase. researchgate.net

sqwE : This gene codes for an exporter that removes the final product, sulfoacetate, from the cell. researchgate.net

Another variant of this pathway in Clostridium sp. involves the reduction of this compound to isethionate by an NADH-dependent this compound reductase, SqwF , with the subsequent export of isethionate by SqwE . researchgate.net This highlights the metabolic versatility that different bacterial species employ to process this compound derived from sulfoquinovose.

Transcriptional Regulation of this compound-Related Gene Expression

The expression of the gene clusters involved in this compound metabolism is not constitutive; rather, it is tightly regulated in response to the presence of specific sulfonated compounds. This inducible expression allows bacteria to conserve energy by only producing the necessary enzymes when their substrates are available.

Inducible Expression Patterns

A common theme across the various this compound-generating pathways is the inducible nature of the key enzymes.

In Cupriavidus necator H16, the degradation of taurine, isethionate, and sulfoacetate is inducible. uni-konstanz.de The enzymes this compound acetyltransferase (Xsc) and phosphate (B84403) acetyltransferase (Pta), which are involved in the further metabolism of this compound, show inducible activity when the bacterium is grown on any of these three sulfonates. nih.govuni-konstanz.de

Similarly, the sauSTU operon, responsible for sulfoacetate degradation, is inducibly transcribed only in the presence of sulfoacetate. nih.govnih.gov Reverse transcription-PCR (RT-PCR) experiments have confirmed that the transcription of sauS, sauT, and sauU is switched on during growth on sulfoacetate. uni-konstanz.de

For isethionate degradation, the transcription of the iseJ gene (encoding isethionate dehydrogenase) and the associated transporter genes (iseU or iseKLM) is induced by the presence of isethionate in both terrestrial and marine bacteria. uni-konstanz.denih.gov

This inducible pattern ensures that the metabolic machinery for sulfonate degradation is only synthesized when needed, representing an efficient regulatory strategy.

Role of Transcriptional Regulators (e.g., SauR, IseR)

The inducible expression of these metabolic pathways is controlled by specific transcriptional regulators, which act as molecular switches.

SauR : This protein, encoded by the sauR gene within the sulfoacetate utilization cluster, is a predicted transcriptional regulator of the IclR family. nih.govuni-konstanz.de It is positioned divergently from the sauSTU operon and is hypothesized to control its transcription. nih.govnih.gov Although a deletion mutant for sauR has not been successfully constructed to definitively confirm its function, its conserved presence and genomic location strongly suggest its role as the regulator of sulfoacetate degradation. uni-konstanz.de

IseR : The degradation of isethionate is thought to be controlled by IseR, another transcriptional regulator of the IclR family. uni-konstanz.denih.govuni-konstanz.de The iseR gene is almost always found co-localized with the genes for the isethionate degradation pathway. nih.gov This genomic association strongly implies that IseR is the key transcriptional regulator for this pathway, responding to the presence of isethionate to activate the expression of the necessary genes for its transport and conversion to this compound. nih.govuni-konstanz.de

Table 3: Transcriptional Regulators of this compound-Related Pathways
RegulatorGeneRegulator FamilyRegulated PathwayProposed Effector/InducerReference
SauRsauRIclRSulfoacetate degradation (sauSTU operon)Sulfoacetate (putative) nih.govnih.govuni-konstanz.de
IseRiseRIclRIsethionate degradation (iseJ, iseU/KLM)Isethionate (putative) uni-konstanz.denih.govuni-konstanz.de

Genetic Engineering Approaches for Pathway Elucidation

Genetic engineering has proven to be an indispensable tool for dissecting the intricate metabolic pathways involving this compound. Through targeted manipulation of genes, researchers can elucidate the function of specific enzymes, unravel regulatory networks, and understand the physiological role of metabolic intermediates. Techniques such as gene knockout studies and site-directed mutagenesis have been pivotal in building a comprehensive picture of how organisms metabolize this key sulfur-containing compound.

Gene Knockout Studies and Phenotypic Analysis

The targeted deletion or inactivation of genes, known as gene knockout, is a powerful strategy to determine the in vivo function of the protein they encode. elifesciences.org By observing the resulting changes in the organism's characteristics, or phenotype, scientists can infer the role of the disabled gene. elifesciences.org This approach has been instrumental in identifying essential genes in the this compound metabolic pathway in various bacteria.

A notable example is the investigation of the sauRSTU gene cluster in the bacterium Cupriavidus necator H16, which is responsible for the utilization of sulfoacetate, a precursor to this compound. nih.govbiorxiv.org This cluster includes genes for a putative regulator (SauR), a sulfoacetate-CoA ligase (SauT), a this compound dehydrogenase (acylating) (SauS), and a transporter (SauU). nih.govbiorxiv.org To elucidate the function of these genes, researchers created in-frame deletion mutants for sauS, sauT, and sauU. nih.gov

The phenotypic analysis of these mutants revealed that none of them were able to grow when sulfoacetate was provided as the sole source of carbon and energy. However, they retained the ability to grow on other substrates like acetate (B1210297), taurine, isethionate, and this compound itself, indicating that the mutations specifically affected the sulfoacetate utilization pathway. nih.govuniprot.org This confirmed that SauS, SauT, and SauU are essential for the conversion of sulfoacetate to this compound. nih.govuni-konstanz.de

Further enzymatic assays on the knockout strains provided more detailed insights. The H16ΔsauS mutant, lacking the this compound dehydrogenase, showed no detectable activity of this enzyme. nih.gov Similarly, the H16ΔsauT mutant, missing the sulfoacetate-CoA ligase, lacked the corresponding enzyme activity. nih.gov Interestingly, the H16ΔsauU mutant, which lacks the transporter, also showed no activity for either SauS or SauT, suggesting a coordinated regulation or dependence on substrate uptake. nih.gov

Phenotypes and Enzyme Activities of Cupriavidus necator H16 Mutants

StrainGrowth on SulfoacetateThis compound Dehydrogenase (SauS) Activity (mkat/kg protein)Sulfoacetate-CoA Ligase (SauT) Activity (mkat/kg protein)
Wild Type+22.30.03
H16ΔsauS-bdl0.03
H16ΔsauT-22.3bdl
H16ΔsauU-bdlbdl

bdl: below detection limit. Data sourced from Weinitschke et al., 2010. nih.gov

These gene knockout studies, coupled with detailed phenotypic and enzymatic analysis, have been crucial in establishing the novel pathway for sulfoacetate degradation to this compound via a sulfoacetyl-CoA intermediate in C. necator H16. nih.gov

Site-Directed Mutagenesis for Enzyme Function Probing

Several enzymes involved in this compound metabolism have been the subject of site-directed mutagenesis studies to elucidate their function.

Taurine/α-ketoglutarate Dioxygenase (TauD): This enzyme is involved in the degradation of taurine, which can lead to the formation of this compound. Site-directed mutagenesis studies on TauD from Escherichia coli have been instrumental in identifying key residues for its catalytic activity. For instance, substitution of two active site tyrosine residues, Tyr73 and Tyr256, helped identify Tyr73 as a likely site for the formation of a tyrosyl radical and a catechol-associated chromophore during the enzyme's reaction cycle. Current time information in Nyamagana, TZ. However, the study also concluded that this tyrosyl radical is not directly involved in the main catalytic reaction. Current time information in Nyamagana, TZ.

This compound Reductase (IsfD): This enzyme catalyzes the reduction of this compound to isethionate. In Klebsiella oxytoca, site-directed mutagenesis of IsfD was used to investigate the roles of specific amino acid residues in binding its substrate and the cofactor NADPH. pnas.org Based on the crystal structure of the enzyme, mutations were introduced to residues predicted to be important for these interactions. The study revealed that mutating any of the four residues (Y148, R195, Q244, and F249 from a neighboring subunit) involved in stabilizing the sulfonate group of isethionate into alanine (B10760859) resulted in a complete loss of catalytic activity for isethionate oxidation. pnas.org

Relative Activities of Klebsiella oxytoca IsfD Mutants

Enzyme VariantRelative Activity (%)Predicted Role of Residue
Wild Type100-
Y148A0Sulfonate binding
R195A0Sulfonate binding
Q244A0Sulfonate binding
F249A0Stabilizing sulfonate binding orientation

Data based on findings from Zhao et al. pnas.org

This compound Reductase from Bifidobacterium kashiwanohense (BkTauF): In another example, researchers investigated a this compound reductase from the human gut bacterium Bifidobacterium kashiwanohense. frontiersin.org Through site-directed mutagenesis, they introduced point mutations (F252A, T257A, F265A) in the enzyme's active site to probe the involvement of these residues in binding the sulfonate substrate. frontiersin.org

These examples highlight how site-directed mutagenesis serves as a powerful tool to dissect the molecular mechanisms of enzymes in the this compound metabolic pathway, providing detailed insights into the specific roles of individual amino acids in enzyme function.

Ecological and Microbiological Significance of Sulfoacetaldehyde Metabolism

Role of Sulfoacetaldehyde in the Global Biogeochemical Sulfur Cycle

This compound is a key intermediate in the metabolism of organosulfur compounds, playing a crucial role in the global biogeochemical sulfur cycle. frontiersin.org This cycle involves complex transformations of sulfur compounds between inorganic and organic forms, mediated to a large extent by microorganisms. nih.govbiorxiv.org

Contributions to Sulfur Mineralization and Recycling

The breakdown of this compound is a significant step in sulfur mineralization, the process by which organic sulfur is converted back to inorganic forms like sulfite (B76179) and sulfide (B99878). frontiersin.org This recycling is vital for sustaining the sulfur cycle, as it makes sulfur available for assimilation by other organisms. frontiersin.org

Microbial degradation of various C2 sulfonates, such as taurine (B1682933) and isethionate, often proceeds through this compound. d-nb.info The subsequent desulfonation of this compound releases sulfite, which can then be either oxidized to sulfate (B86663) or reduced to sulfide, depending on the metabolic capabilities of the organism and the environmental conditions. frontiersin.orguni-konstanz.de For instance, in some marine bacteria, the degradation of this compound generates sulfite that can be oxidized to sulfate. confex.com This process is a critical link in the transformation of organosulfur compounds, which are major sinks for sulfate in the ocean. frontiersin.org

The degradation of sulfoquinovose, a major organosulfur compound in plants and algae, can also lead to the formation of this compound, which is then further metabolized to release sulfite. researchgate.netasm.orgnih.gov This highlights the central role of this compound in connecting the breakdown of major biogenic sulfur compounds to the inorganic sulfur pool.

Microbial Diversity and Distribution of this compound-Metabolizing Organisms

A wide array of microorganisms across different environments possess the metabolic machinery to degrade this compound. This capability is not restricted to a specific taxonomic group but is found in diverse bacterial phyla, reflecting the widespread presence of organosulfonates as potential nutrient sources.

Presence in Environmental Bacteria (e.g., Proteobacteria, Actinobacteria)

The ability to metabolize this compound is widespread among environmental bacteria. For example, various species within the Proteobacteria phylum, such as Cupriavidus necator H16 (formerly Ralstonia eutropha), can utilize taurine, isethionate, and sulfoacetate, with this compound as a common intermediate. uni-konstanz.denih.gov Other examples include Comamonas acidovorans and members of the genus Rhodococcus. d-nb.infomicrobiologyresearch.org

Metagenomic studies have revealed the prevalence of this compound degradation pathways in diverse environments. In freshwater sediments, genes for this compound degradation were found in a remarkable 92% of microbial genomes, indicating its importance in these ecosystems. confex.com Similarly, analysis of marine microbial communities has shown that bacteria from the α-subclass of Proteobacteria are involved in the transformation of sulfur compounds, including those that are metabolized via this compound. oup.com The phylum Acidobacteria, particularly abundant in peatlands, also includes species with the genetic potential for dissimilatory sulfite reduction, with some encoding enzymes that liberate sulfite from organosulfonates, suggesting a role in this compound metabolism. researchgate.net

Detection in Human Commensal and Pathobiont Bacteria (e.g., Bilophila wadsworthia, Bifidobacterium kashiwanohense)

The human gut microbiome also harbors bacteria capable of metabolizing this compound. A prominent example is Bilophila wadsworthia, an opportunistic pathogen linked to inflammatory conditions. pnas.orgnih.gov B. wadsworthia can utilize taurine, a compound abundant in the gut, for anaerobic respiration. pnas.orguniprot.org In this process, taurine is converted to this compound, which is then reduced to isethionate. pnas.orgresearchgate.net The isethionate is subsequently cleaved to release sulfite, which is reduced to hydrogen sulfide (H₂S). pnas.org

Another human gut bacterium, Bifidobacterium kashiwanohense, has been shown to possess a this compound reductase. genome.jpnih.govresearchgate.net This enzyme is involved in the bacterial assimilation of nitrogen from taurine, where this compound is an intermediate. nih.govresearchgate.net The presence of these pathways in gut commensals and pathobionts highlights the importance of organosulfonate metabolism within the human intestinal ecosystem.

Adaptation and Evolution of this compound Pathways in Different Environments

Microorganisms have evolved diverse strategies for degrading this compound, tailored to the specific conditions of their habitats, particularly the availability of oxygen.

Aerobic vs. Anaerobic Degradation Mechanisms

Aerobic Degradation: In the presence of oxygen, the degradation of taurine often proceeds via the formation of this compound, which is then desulfonated by the enzyme this compound acetyltransferase (Xsc) to produce acetyl phosphate (B84403) and sulfite. uni-konstanz.de The acetyl phosphate can then enter central metabolism. uni-konstanz.de The sulfite is typically oxidized to sulfate for detoxification. uni-konstanz.de This aerobic pathway allows organisms to use sulfonates as a source of carbon and energy. uni-konstanz.deontosight.ai

Anaerobic Degradation: Under anoxic conditions, different pathways are employed. A key example is the anaerobic respiration in Bilophila wadsworthia. Here, this compound, derived from taurine, is not directly desulfonated but is first reduced to isethionate by an NADH-dependent reductase. pnas.org A specialized glycyl radical enzyme, isethionate sulfite-lyase (IslA), then cleaves the C-S bond of isethionate to release sulfite and acetaldehyde (B116499). pnas.org The sulfite serves as a terminal electron acceptor for anaerobic respiration, ultimately being reduced to H₂S. pnas.orgnih.gov This anaerobic pathway is a significant source of H₂S in the human gut. pnas.org

The evolution of these distinct aerobic and anaerobic pathways demonstrates the metabolic versatility of microorganisms in adapting to different redox environments to utilize organosulfonates. clu-in.orgresearchgate.netomicsonline.orgcsic.es

Bifurcated and Convergent Pathways of Sulfonate Catabolism

This compound (SAA) is a pivotal intermediate in the microbial degradation of various C2 and C3 organosulfonates. oup.comuni-konstanz.de Its central position in these metabolic networks stems from the existence of both convergent and bifurcated pathways that channel the breakdown of diverse sulfonated compounds through this common molecule. This metabolic strategy allows microorganisms to utilize a range of sulfonates as sources of carbon, sulfur, and energy. uni-konstanz.deannualreviews.org

The degradation pathways of several key C2 sulfonates, such as taurine, isethionate, and sulfoacetate, exemplify a convergent metabolic strategy. uni-konstanz.denih.gov In numerous bacteria, these distinct compounds are initially transformed through separate enzymatic reactions into the common intermediate, this compound. nih.gov For instance, in Cupriavidus necator H16, the degradation of taurine, isethionate, and sulfoacetate all merge at the formation of this compound. uni-konstanz.denih.gov This convergence allows the cell to employ a single, streamlined downstream pathway for the cleavage of the carbon-sulfur bond and subsequent metabolism. researchgate.net

The initial steps that lead to this convergence are compound-specific:

Taurine can be converted to this compound via transamination, a reaction catalyzed by taurine:pyruvate aminotransferase (Tpa), or through oxidative deamination by taurine dehydrogenase. oup.comnih.govd-nb.info

Isethionate is oxidized to this compound by the enzyme isethionate dehydrogenase. uni-konstanz.deresearchgate.net

Sulfoacetate degradation involves a more complex, energy-intensive activation step. It is first converted to sulfoacetyl-CoA by sulfoacetate-CoA ligase (SauT), which is then reduced to this compound by the acylating this compound dehydrogenase (SauS). nih.gov

Once formed, the this compound is typically cleaved by this compound acetyltransferase (Xsc), also known as this compound sulfo-lyase, into acetyl-phosphate and sulfite. uni-konstanz.deresearchgate.net The acetyl-phosphate can then enter central carbon metabolism, while the sulfite is usually oxidized to sulfate. uni-konstanz.denih.gov

In contrast to the convergence of multiple pathways onto a single intermediate, some sulfonates are metabolized through bifurcated, or branched, pathways. A notable example is the degradation of 3-sulfolactate by the marine bacterium Roseovarius nubinhibens ISM. nih.gov In this organism, 3-sulfolactate degradation proceeds via a novel bifurcated pathway that involves two distinct desulfonative enzymes. nih.gov

The pathway begins with the oxidation of 3-sulfolactate to 3-sulfopyruvate. At this point, the pathway splits:

One branch involves the direct desulfonation of 3-sulfopyruvate.

The other branch proceeds through decarboxylation to form this compound, which is then desulfonated by this compound acetyltransferase (Xsc). nih.gov

This bifurcated approach provides metabolic flexibility, allowing the organism to process the substrate through two different enzymatic routes. Both branches ultimately result in the cleavage of the C-S bond, releasing the sulfur group and channeling the carbon skeletons into central metabolism. nih.gov

The following tables summarize the key aspects of these convergent and bifurcated pathways.

Table 1: Convergent Pathways Leading to this compound

Starting Sulfonate Key Conversion Enzyme(s) Example Organism
Taurine Taurine:pyruvate aminotransferase (Tpa) or Taurine dehydrogenase (TauXY) Cupriavidus necator H16, Pseudomonas spp.
Isethionate Isethionate dehydrogenase (IseJ) Cupriavidus necator H16, Acinetobacter sp. ICD
Sulfoacetate Sulfoacetate-CoA ligase (SauT), this compound dehydrogenase (acylating) (SauS) Cupriavidus necator H16
Sulfoquinovose Sulfoquinovose transketolase, this compound dehydrogenase (SqwD) Acholeplasma sp.

Data sourced from references oup.comuni-konstanz.denih.govnih.govresearchgate.netasm.org.

Table 2: Example of a Bifurcated Sulfonate Degradation Pathway

Initial Substrate Intermediate Branch 1 Product Branch 2 Product Example Organism
3-Sulfolactate 3-Sulfopyruvate Direct desulfonation products This compound Roseovarius nubinhibens ISM

Data sourced from reference nih.gov.

Table 3: Key Enzymes in Convergent and Bifurcated this compound Metabolism

Enzyme EC Number Reaction Pathway Role
Taurine:pyruvate aminotransferase (Tpa) 2.6.1.77 Taurine + Pyruvate ⇌ this compound + L-Alanine Taurine degradation
Isethionate dehydrogenase (IseJ) 1.1.99.- Isethionate + Acceptor ⇌ this compound + Reduced acceptor Isethionate degradation
Sulfoacetate-CoA ligase (SauT) 6.2.1.- Sulfoacetate + ATP + CoA ⇌ Sulfoacetyl-CoA + AMP + PPi Sulfoacetate degradation
This compound dehydrogenase (acylating) (SauS) 1.2.1.- Sulfoacetyl-CoA + NADPH + H⁺ ⇌ this compound + CoA + NADP⁺ Sulfoacetate degradation
This compound acetyltransferase (Xsc) 2.3.3.15 This compound + Phosphate ⇌ Acetyl phosphate + Sulfite Central desulfonation step
3-Sulfolactate dehydrogenase (SlcD) 1.1.99.31 (S)-3-Sulfolactate + Acceptor ⇌ 3-Sulfopyruvate + Reduced acceptor Bifurcated pathway initiation

Data sourced from references uni-konstanz.denih.govresearchgate.netnih.gov.

Advanced Methodologies in Sulfoacetaldehyde Research

Molecular Biology Techniques

The study of sulfoacetaldehyde metabolism has been significantly advanced by the application of sophisticated molecular biology techniques. These methods allow researchers to identify, express, and analyze the genes and proteins involved in the intricate pathways of this compound synthesis and degradation.

Gene Cloning, Expression, and Recombinant Protein Production

A cornerstone of modern biochemical research is the ability to isolate a gene of interest, insert it into a host organism, and produce large quantities of the corresponding protein. openaccessjournals.combosterbio.com This process, known as gene cloning and recombinant protein production, has been instrumental in characterizing the enzymes that metabolize this compound.

The general workflow begins with the identification and isolation of the target gene, often from bacterial or metagenomic DNA. bosterbio.com This gene is then inserted into an expression vector, such as a plasmid. openaccessjournals.combosterbio.com This recombinant vector is introduced into a suitable host organism, commonly Escherichia coli, which then synthesizes the protein. openaccessjournals.comnih.gov To facilitate purification, the recombinant proteins are often produced as fusion proteins with affinity tags, such as a polyhistidine-tag (His-tag) or maltose-binding protein (MBP). nih.govresearchgate.net

For instance, the gene for this compound reductase (IsfD) from Klebsiella oxytoca was cloned and expressed in E. coli to study its structure and function. illinois.edu Similarly, the BkTauF gene from the human gut bacterium Bifidobacterium kashiwanohense, which also encodes a this compound reductase, was codon-optimized, synthesized, and cloned into a pET-28a-HMT vector for expression as a His-tagged MBP fusion protein. nih.govnih.gov This allowed for high-purity production of the enzyme for detailed characterization. nih.gov In some cases, modifications like adding a linker between the tag and the protein are necessary to overcome structural issues that might hinder subsequent purification steps. nih.gov

Table 1: Examples of Recombinant Proteins in this compound Research
EnzymeSource OrganismExpression HostFusion TagReference
This compound Reductase (IsfD)Klebsiella oxytocaE. coliHis-tag Maltose-binding protein (HMT) illinois.edu
This compound Reductase (BkTauF)Bifidobacterium kashiwanohenseE. coli BL21 (DE3)His-tag Maltose-binding protein (HMT) nih.gov
This compound Dehydrogenase (acylating) (SauS)Cupriavidus necator H16Not specifiedNot specified nih.gov
CoA-acylating this compound Dehydrogenase (SqwD)Acholeplasma sp.Not specifiedNot specified nih.gov

Quantitative Real-Time PCR (RT-PCR) for Gene Expression Analysis

Quantitative Real-Time PCR, often abbreviated as qPCR or RT-qPCR, is a powerful technique used to measure the amount of a specific RNA transcript. thermofisher.comnih.gov This allows researchers to understand how the expression of genes involved in this compound metabolism changes under different conditions. The method involves converting RNA into complementary DNA (cDNA) and then amplifying the target gene in the presence of a fluorescent dye, which allows for real-time monitoring of the amplification process. thermofisher.comnih.gov

This technique has been employed to demonstrate the inducible nature of genes involved in this compound pathways. For example, in Roseovarius nubinhibens ISM, RT-PCR was used to show that the genes xsc (encoding this compound acetyltransferase) and pta (encoding phosphate (B84403) acetyltransferase) are inducibly transcribed when the bacterium is grown on sulfolactate, a precursor to this compound. asm.org Similarly, the inducible transcription of the eight genes in the pathway that converts taurine (B1682933) to sulfoacetate via this compound in Neptuniibacter caesariensis was confirmed, indicating that the entire pathway is regulated in response to the presence of taurine. d-nb.infouni-konstanz.de These studies provide crucial evidence for the functional roles of these genes in specific metabolic contexts.

Metagenomic and Metatranscriptomic Approaches for Pathway Discovery

Metagenomics involves the study of genetic material recovered directly from environmental samples, while metatranscriptomics analyzes the collection of RNA transcripts from a microbial community. frontiersin.orgrsc.orgnyu.edu These "omics" approaches have become invaluable for discovering novel enzymes and metabolic pathways for this compound without the need to culture individual organisms. rsc.orgfrontiersin.org

By analyzing metagenomic data from various environments, researchers have identified complete metabolic pathways for the degradation of organosulfur compounds like this compound. confex.com For instance, a study of Lake Superior sediments revealed the presence of genes for this compound degradation in a high percentage of microbial genomes, suggesting its importance in the freshwater sulfur cycle. confex.com Metatranscriptomic analysis of these same communities can then reveal which of these potential pathways are actively being expressed. frontiersin.orgconfex.com

In the Western Atlantic Ocean, metatranscriptomic analysis linked the catabolism of this compound to specific microbial orders like Flavobacteriales, highlighting their role in sulfur cycling in marine environments. frontiersin.org Similarly, metatranscriptomics of sponge symbionts revealed that some bacteria possess and express the genes for degrading taurine to acetyl-CoA through a this compound intermediate. nih.gov These powerful techniques provide a system-level view of this compound metabolism in complex microbial ecosystems. nyu.edu

Biochemical and Enzymatic Characterization Techniques

Once a protein involved in this compound metabolism is produced, a variety of biochemical techniques are used to purify it and characterize its function.

Enzyme Purification Strategies (e.g., Affinity Chromatography, Gel Filtration)

The purification of enzymes from a complex mixture of cellular proteins is a critical step for detailed biochemical analysis. thermofisher.comnih.gov Affinity chromatography is a highly effective method that separates proteins based on a specific binding interaction between the protein and a ligand immobilized on a chromatography resin. thermofisher.combio-rad.com When recombinant proteins are produced with an affinity tag, such as a His-tag, they can be selectively captured on a column containing immobilized metal ions (Immobilized Metal Affinity Chromatography or IMAC). researchgate.netbio-rad.com The bound protein is then eluted in a highly purified form. bio-rad.com For example, the this compound reductase BkTauF was purified using an amylose (B160209) affinity column that binds to its MBP fusion tag. nih.gov

Gel filtration chromatography, also known as size-exclusion chromatography, is another common purification technique that separates proteins based on their size. illinois.edu This method is also used to determine the native molecular weight of a protein, which can reveal its oligomeric state (i.e., whether it functions as a monomer, dimer, tetramer, etc.). illinois.eduoup.com For example, gel filtration was used to show that this compound reductase (IsfD) from K. oxytoca exists as a tetramer in solution. illinois.edu this compound sulfo-lyase was also determined to have a molecular weight of approximately 85,000 daltons using this method. nih.govoup.com Often, a multi-step purification protocol involving several chromatographic techniques, such as anion-exchange chromatography followed by gel filtration, is necessary to achieve homogeneity. nih.govasm.orgd-nb.infoasm.org

Table 2: Purification Schemes for this compound-Metabolizing Enzymes
EnzymeSource OrganismPurification StepsFold PurificationReference
This compound Dehydrogenase (SafD)Neptuniibacter caesariensisAmmonium sulfate (B86663) precipitation, Hydrophobic interaction chromatography, Gel filtration600 d-nb.info
This compound Dehydrogenase (acylating) (SauS)Cupriavidus necator H16Anion exchange chromatography, Cation exchange chromatography175 nih.gov
This compound Sulfo-lyaseBacterium grown on taurineNot specified in detail, involved gel filtration14 nih.govoup.com
3-Sulfopyruvate Decarboxylase (ComDE)Roseovarius nubinhibens ISMHydrophobic interaction chromatography, Anion-exchange chromatography, Gel filtration~150 asm.orgasm.org

Spectrophotometric and Chromatographic Enzyme Assays

Enzyme assays are essential for determining the activity and kinetic properties of purified enzymes. Spectrophotometric assays are widely used and typically monitor the change in absorbance of a substrate or product over time. nih.govd-nb.info For dehydrogenases that use NAD(P)+ as a cofactor, the reaction can be followed by monitoring the increase or decrease in absorbance at 340 nm, which corresponds to the formation or consumption of NAD(P)H. nih.govnih.govnih.gov For example, the activity of this compound dehydrogenase is routinely assayed by measuring the reduction of NAD+ to NADH in the presence of this compound. d-nb.info The reverse reaction of this compound reductase, the oxidation of isethionate, can also be measured by the production of NADPH. nih.govillinois.edu

Chromatographic assays, particularly those using High-Performance Liquid Chromatography (HPLC), provide a powerful way to separate and quantify substrates and products, especially when a direct spectrophotometric method is not available. asm.orgd-nb.infod-nb.info Often, the products are chemically modified (derivatized) to make them detectable. d-nb.info For instance, the formation of this compound can be quantified by HPLC after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govnih.govresearchgate.net This method was used to confirm that this compound is the product of isethionate oxidation by the enzyme BkTauF. nih.govresearchgate.net Liquid chromatography coupled with mass spectrometry (LC-MS) provides even greater specificity by confirming the mass of the product, as was done to identify sulfoacetyl-CoA as a novel intermediate in sulfoacetate degradation. nih.govnih.gov

Zymography for Enzyme Activity Detection

Zymography is a powerful electrophoretic technique used to detect hydrolytic enzyme activity. wikipedia.orgqeios.comastralscientific.com.aunih.gov In the context of this compound research, it has been instrumental in identifying and characterizing enzymes involved in its metabolism. This method involves incorporating a substrate into a polyacrylamide gel. When a sample containing the enzyme of interest is electrophoresed through this gel, the enzyme digests the substrate in its vicinity. Subsequent staining of the gel reveals clear bands against a dark background, indicating the areas of enzymatic activity. wikipedia.org

A notable application of zymography in this field is the detection of this compound sulfo-lyase activity. In a study on an environmental Acinetobacter isolate, zymography demonstrated inducible activity of this enzyme in cells grown on isethionate, which is oxidized to this compound. microbiologyresearch.org This provided key evidence that this compound sulfo-lyase is a central enzyme in the mineralization of biogenic sulfonates. microbiologyresearch.org The technique is particularly useful for demonstrating the activity of specific enzymes in complex mixtures, such as cell extracts. astralscientific.com.au

Structural Biology Approaches

X-Ray Crystallography for Enzyme-Ligand Complex Analysis

X-ray crystallography is a cornerstone technique in structural biology that allows for the determination of the three-dimensional atomic structure of molecules, including complex proteins and their interactions with ligands. azolifesciences.comnih.govnih.govbiologiachile.cl This method relies on the diffraction of X-rays by a crystal lattice. azolifesciences.com For enzymes, crystallizing them in the presence of their substrates or inhibitors (ligands) can provide invaluable insights into their active sites and catalytic mechanisms. nih.govnih.govbiologiachile.cl

Advanced Analytical Chemistry for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound and Derivatives

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique used for the separation, identification, and quantification of compounds in a complex mixture. mdpi.comnih.gov It has become an indispensable tool in metabolomics, including the study of this compound and its derivatives. researchgate.netnih.gov

Due to the reactive nature of aldehydes, derivatization is often employed to stabilize the analyte and improve its chromatographic and mass spectrometric properties. A common derivatizing agent for this compound is 2,4-dinitrophenylhydrazine (DNPH). researchgate.netnih.govillinois.edunih.gov The resulting this compound-DNPH derivative can be readily analyzed by LC-MS. researchgate.netnih.gov This approach has been successfully used to confirm the formation of this compound from the oxidation of isethionate by enzymes like isethionate dehydrogenase and to quantify its presence in reaction mixtures. researchgate.netnih.govillinois.edunih.govresearchgate.net The high selectivity of LC-MS allows for the clear identification of the derivatized product, even in the presence of excess derivatizing agent. researchgate.netnih.gov

Below is an interactive table summarizing typical LC-MS parameters used in this compound analysis.

ParameterValue/ConditionSource(s)
InstrumentAgilent 6420 Triple Quadrupole LC/MS nih.govillinois.edu
ColumnAgilent ZORBAX SB-C18 (4.6 x 250 mm) nih.govillinois.edu
Mobile Phase A0.1% formic acid in H₂O researchgate.netnih.gov
Mobile Phase B0.1% formic acid in acetonitrile researchgate.netnih.gov
GradientLinear gradient from 25% to 65% B or 15% to 75% B researchgate.netnih.govillinois.edunih.gov
Flow Rate1.0 ml/min nih.govillinois.edu
DetectionUV at 360 nm and ESI(-) MS researchgate.netnih.govresearchgate.net

MALDI-TOF-MS for Protein and Metabolite Identification

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is a soft ionization technique that is particularly well-suited for the analysis of large biomolecules like proteins and peptides, as well as smaller metabolites. mdpi.comcreative-proteomics.com This method involves embedding the analyte in a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules without significant fragmentation. creative-proteomics.com

In the realm of this compound research, MALDI-TOF-MS has been used for both protein and metabolite identification. For instance, peptide mass fingerprinting following in-gel digestion of protein bands has been used to identify enzymes such as this compound acetyltransferase (Xsc) and this compound dehydrogenase. d-nb.infonih.gov This technique has also been crucial in confirming the identity of metabolic intermediates. The formation of this compound from taurine and the identity of sulfoacetyl-CoA, a key intermediate in sulfoacetate degradation, have been confirmed using MALDI-TOF-MS. d-nb.infonih.govnih.govd-nb.infouni-konstanz.de The high mass accuracy of MALDI-TOF-MS allows for the confident identification of these compounds based on their measured mass-to-charge ratio. nih.govnih.gov

Computational Biology and Bioinformatics

Computational biology and bioinformatics are essential for making sense of the large datasets generated by modern biological research. These fields provide the tools to analyze gene sequences, predict protein function, and reconstruct metabolic pathways. acs.orgoup.comscripps.edu

In the study of this compound, bioinformatics has been instrumental in identifying gene clusters responsible for its metabolism in various bacteria. nih.govasm.orgresearchgate.net By comparing gene sequences and genomic contexts, researchers can hypothesize the functions of uncharacterized proteins and predict the existence of novel metabolic pathways. asm.orgresearchgate.net For example, bioinformatic analysis of gene clusters containing this compound reductase (IsfD) homologs has suggested their relationship to a broader family of 3-hydroxyacid dehydrogenases with diverse metabolic roles. nih.gov Furthermore, computational tools like MetaboAnalyst can be used for metabolite set enrichment analysis, helping to place this compound and related compounds within the broader context of metabolic networks, such as the taurine metabolism pathway. acs.orgscripps.edu These computational approaches, combined with experimental validation, are accelerating our understanding of the complex roles of this compound in microbial metabolism. nih.govasm.org

Comparative Genomics for Gene Cluster Identification

Comparative genomics is a powerful approach used to identify genes and gene clusters associated with specific metabolic functions by comparing the genomes of different organisms. frontiersin.orgfrontiersin.org The underlying principle is that genes encoding proteins for a particular metabolic pathway are often located together in the genome, forming a functional gene cluster. nih.gov By comparing the genomes of organisms that can metabolize a compound like this compound with those that cannot, researchers can pinpoint the genetic loci responsible for this capability. frontiersin.orgnih.gov

In this compound research, this methodology has been instrumental in identifying gene clusters involved in both its synthesis from compounds like taurine and its subsequent conversion to other products. nih.govuni-konstanz.de For instance, the aerobic degradation of taurine often proceeds via this compound, and the genes for this pathway, including aminotransferases and dehydrogenases, are frequently co-located. uni-konstanz.de

Research has revealed distinct gene clusters associated with different metabolic fates of this compound. In some bacteria, taurine is converted to this compound by a taurine aminotransferase, and the resulting this compound is then reduced to isethionate by a this compound reductase. nih.govresearchgate.net In other pathways, such as the sulfoglycolytic transketolase (sulfo-TK) pathway for sulfoquinovose degradation, this compound is an intermediate that can be either reduced to isethionate or oxidized to sulfoacetate. asm.org The oxidation pathway involves a this compound dehydrogenase, which converts this compound to sulfoacetyl-CoA. asm.org

The table below summarizes key gene clusters involved in this compound metabolism that have been identified through genomic analysis.

Table 1: Representative Gene Clusters in this compound Metabolism

Metabolic Pathway Organism Example Key Genes/Enzymes Function of Cluster Citations
Taurine Nitrogen Assimilation Chromohalobacter salexigens tauABC (transporter), toa (aminotransferase), isfD (reductase), isfE (exporter) Imports taurine and converts it to this compound, which is then reduced to isethionate for export. nih.govresearchgate.net nih.govresearchgate.net
Taurine Nitrogen Assimilation Bifidobacterium kashiwanohense toa (aminotransferase), tauF (reductase) A putative pathway where taurine is converted to this compound, followed by reduction to isethionate. nih.govresearchgate.net nih.govresearchgate.net
Taurine Dissimilation Bilophila wadsworthia sarD (reductase), islA (lyase) Converts taurine to this compound and then to isethionate, which is further cleaved to release sulfite (B76179) for anaerobic respiration. nih.gov nih.gov
Sulfo-TK Pathway (Sulfoacetate-forming variant) Acholeplasma sp. sqwD (dehydrogenase), sqwKL (ligase), sqwT (exporter) Oxidizes this compound to sulfoacetyl-CoA, which is then converted to sulfoacetate for export, generating ATP. asm.org asm.org

Sequence Similarity Network Analysis for Enzyme Homologs

Sequence Similarity Networks (SSNs) are a powerful bioinformatic tool used to visualize and analyze relationships within large protein families based on their amino acid sequence similarities. acs.orgplos.org In an SSN, proteins are represented as nodes, and the connections (edges) between them represent a pairwise sequence similarity above a certain threshold. illinois.edu This approach allows for the organization of vast numbers of sequences into distinct clusters, which often correspond to groups of enzymes with the same or similar functions (isofunctional clusters). acs.orgplos.org

This methodology is particularly valuable in this compound research for identifying and classifying new enzyme homologs that may play a role in its metabolism. Researchers can start with the sequence of a known this compound-metabolizing enzyme, such as a this compound reductase or dehydrogenase, and use tools like the Enzyme Function Initiative's Enzyme Similarity Tool (EFI-EST) to generate an SSN of its homologs from comprehensive protein databases. illinois.eduillinois.edu

Analysis of these networks has led to significant discoveries. For example, SSNs have been used to map the landscape of this compound reductases, revealing that they fall into different, unrelated enzyme superfamilies. nih.gov The reductase IsfD belongs to the short-chain dehydrogenase/reductase (SDR) family, while SarD and TauF are members of the metal-dependent alcohol dehydrogenase (M-ADH) superfamily. nih.gov Despite catalyzing the same reaction, their distant evolutionary relationship, highlighted by SSN analysis, suggests convergent evolution. An SSN analysis of IsfD homologs found that while some are clearly associated with taurine degradation gene clusters, the vast majority are not, indicating they may have diverse metabolic functions. illinois.edu

The table below provides examples of distinct this compound reductase homologs, highlighting their diversity.

Table 2: Examples of this compound Reductase Enzyme Homologs

Enzyme Source Organism Enzyme Superfamily Reference Homolog Sequence Identity Citations
IsfD Klebsiella oxytoca Short-chain Dehydrogenase/Reductase (SDR) - - nih.govillinois.edu
SarD Bilophila wadsworthia Metal-dependent Alcohol Dehydrogenase (M-ADH) - - nih.gov
TauF Bifidobacterium kashiwanohense Metal-dependent Alcohol Dehydrogenase (M-ADH) BwSarD 28% nih.gov

| IsfD homolog | Escherichia coli (YdfG) | Short-chain Dehydrogenase/Reductase (SDR) | KoIsfD | Not specified, but part of the same UniRef50 cluster | illinois.edu |

By integrating SSNs with genome neighborhood analysis, where the genes surrounding a homolog of interest are examined, researchers can gain further confidence in functional predictions. semanticscholar.org If a newly identified enzyme homolog is consistently found in proximity to other genes of a known pathway, it strengthens the hypothesis that it participates in that pathway.

Concluding Perspectives and Future Research Directions

Uncharacterized Sulfoacetaldehyde-Related Enzymes and Pathways

The microbial world presents a vast reservoir of metabolic diversity, and the pathways associated with this compound are no exception. Several enzymes and transport systems involved in the formation or conversion of this compound have been identified through genomic analyses, but await biochemical characterization.

A notable example is the degradation of sulfoacetate in the bacterium Cupriavidus necator H16. This pathway involves the conversion of sulfoacetate to sulfoacetyl-CoA by the enzyme sulfoacetate-CoA ligase (SauT), which is then reduced to this compound by this compound dehydrogenase (SauS). uni-konstanz.denih.gov While SauS has been purified and characterized, SauT remains a labile protein that has not been fully characterized. nih.gov Furthermore, comparative genomics have revealed a different putative activation enzyme, a heteromeric sulfoacetate-CoA ligase (SauPQ), which is also uncharacterized. uni-konstanz.de

The degradation of isethionate (2-hydroxyethanesulfonate) to this compound is another area ripe for discovery. In many bacteria, this step is presumed to be catalyzed by an inducible isethionate dehydrogenase (IseJ). uni-konstanz.de However, the specific properties and diversity of these enzymes across different microbial species are not well established. Gene clusters associated with isethionate degradation suggest the existence of different transport systems for its uptake in marine versus terrestrial bacteria. Terrestrial organisms often utilize Major Facilitator Superfamily (MFS) transporters (IseU), while marine bacteria predominantly use Tripartite ATP-independent Periplasmic (TRAP) transport systems (IseKLM). uni-konstanz.de A third system, the TerC family of transporters, has also been postulated in some bacteria, indicating that our understanding of how microbes acquire isethionate from the environment is still developing. uni-konstanz.de

In the context of anaerobic metabolism, the human gut bacterium Bilophila wadsworthia utilizes a novel pathway where taurine (B1682933) is first converted to this compound, which is then unexpectedly reduced to isethionate by an NADH-dependent reductase (SarD). pnas.orgpnas.org This isethionate is subsequently cleaved by a previously uncharacterized glycyl radical enzyme, isethionate sulfite-lyase (IslA), to produce sulfite (B76179) and acetaldehyde (B116499). pnas.orgkp.dk The discovery of this radical-based C-S bond cleavage reaction significantly expands the known biochemistry of organosulfonate metabolism and suggests that similar uncharacterized enzymes may exist for other sulfonates. kp.dk

Ecological Niche-Specific Roles of this compound Metabolism

This compound metabolism is not uniformly distributed across ecosystems; rather, it is adapted to the specific biochemical landscapes of different ecological niches.

Human Gut Microbiome: In the anaerobic environment of the human gut, this compound plays a key role in the metabolism of taurine by bacteria like Bilophila wadsworthia. The pathway proceeds via this compound and isethionate, ultimately leading to the production of hydrogen sulfide (B99878) (H₂S). pnas.orgkp.dk H₂S is a significant signaling molecule in the human body, but its overproduction by gut microbes has been associated with inflammatory bowel disease and colorectal cancer. pnas.org Therefore, this compound metabolism in this niche has direct implications for human health and disease.

Marine Environments: Taurine and other sulfonates are abundant in marine environments. Bacteria such as Paracoccus denitrificans and members of the Roseobacter group are key players in their degradation. d-nb.infoasm.org In these organisms, aerobic pathways convert taurine and isethionate to this compound, which is then desulfonated by this compound acetyltransferase (Xsc) to release sulfite and provide acetyl-phosphate for central metabolism. uni-konstanz.ded-nb.info The degradation of the plant sulfolipid, sulfoquinovose, also generates sulfoacetate, which is channeled through this compound, highlighting its role in carbon and sulfur cycling in marine photic zones. nih.gov The differentiation in isethionate transport systems between marine (TRAP) and terrestrial (MFS) bacteria underscores the niche-specific evolution of these pathways. uni-konstanz.de

Terrestrial and Freshwater Environments: In soil and freshwater, bacteria such as Cupriavidus necator H16 and Ralstonia sp. EDS1 degrade anthropogenic and natural sulfonates like sulfoacetate and ethanedisulfonate via this compound. nih.govd-nb.info This metabolic capability is crucial for bioremediation, as these bacteria can mineralize sulfonated pollutants found in sewage and industrial effluent. d-nb.info Furthermore, analyses of peatland ecosystems, which are major sources of methane, have revealed a wide diversity of uncharacterized microorganisms with the genetic potential for sulfur metabolism, suggesting that this compound may be an important, yet overlooked, intermediate in carbon and sulfur cycling in these anoxic environments. nih.gov The presence of taurine degradation genes in various nitrifying bacteria also points to a role for this compound metabolism in nitrogen cycling across different habitats. researchgate.netfrontiersin.org

Potential for Biotechnological Applications of this compound-Processing Enzymes

The enzymes that catalyze reactions involving this compound possess unique properties that make them attractive for various biotechnological applications, from bioremediation to biocatalysis.

Bioremediation: Many xenobiotic compounds, including detergents, industrial chemicals, and pharmaceuticals, are sulfonated organic molecules. d-nb.info Bacteria that can degrade these compounds often channel them through a central pathway involving this compound. d-nb.inforesearchgate.net The enzymes from these pathways, such as monooxygenases that initiate degradation and this compound sulfo-lyase or acetyltransferase that perform the critical C-S bond cleavage, could be harnessed for use in bioreactors for treating industrial wastewater and contaminated soils.

Biocatalysis and Biosynthesis: this compound reductases, such as IsfD from Klebsiella oxytoca, represent a class of enzymes with significant synthetic potential. illinois.edunih.gov IsfD catalyzes the reversible NADPH-dependent reduction of this compound to isethionate. researchgate.net Structural and biochemical analyses have shown that IsfD is related to promiscuous 3-hydroxyacid dehydrogenases, a family of enzymes with known applications in biotechnology. illinois.edunih.gov These enzymes could be engineered to produce valuable chiral hydroxy acids, which serve as precursors for bioplastics and other specialty chemicals. researchgate.net The ability to catalyze reactions on sulfonated substrates opens up possibilities for creating novel organosulfonate compounds with specific functionalities.

Diagnostic and Discovery Tools: The isethionate-forming enzyme IsfD can serve as a genetic marker to identify and discover new isethionate-producing bacteria from diverse environments. illinois.edu This could lead to the isolation of novel strains with unique metabolic capabilities relevant to both human health and industrial biotechnology. Similarly, other enzymes in this compound pathways, like the novel glycyl radical enzyme IslA, represent a new frontier for enzyme discovery, potentially leading to biocatalysts with unprecedented reaction mechanisms. kp.dk

Q & A

Basic: What enzymatic pathways lead to the formation of sulfoacetaldehyde in microbial systems?

Answer:
this compound is primarily formed via two enzymatic pathways in bacteria:

  • Transaminase-mediated reactions : Taurine is transaminated using pyruvate or α-ketoglutarate as co-substrates, yielding L-alanine (or L-glutamate) and this compound. This is observed in Pseudomonas aeruginosa and Achromobacter spp. .
  • Dehydrogenase-mediated oxidation : Taurine is oxidatively deaminated to this compound in certain bacteria, coupled with NAD(P)+ reduction .
    Methodological Tip : To confirm pathway dominance, use enzyme activity assays (e.g., spectrophotometric monitoring of NAD(P)H production) paired with genetic knockout studies targeting tauB, tauC, or tauD genes .

Basic: What analytical methods are used to detect and quantify this compound in biological samples?

Answer:

  • Derivatization with 2,4-dinitrophenylhydrazine (DNPH) : Forms a stable hydrazone derivative detectable via LC-MS. This method requires optimization of pH (e.g., sodium acetate buffer, pH 5.0) and reaction temperature (50°C for 1 hour) to maximize yield .
  • Chromatographic separation : Reverse-phase HPLC or UPLC coupled with UV/Vis or mass spectrometry ensures specificity in complex matrices.
    Methodological Tip : Include internal standards (e.g., deuterated analogs) to correct for matrix effects and derivatization efficiency losses .

Advanced: How can contradictory findings in this compound metabolic pathways across bacterial species be resolved?

Answer:
Contradictions often arise from species-specific enzyme promiscuity or regulatory mechanisms. For example:

  • Pseudomonas aeruginosa uses pyruvate-dependent transaminases, while Achromobacter spp. prefer α-ketoglutarate .
  • Some bacteria utilize this compound solely for sulfur assimilation, while others metabolize it for carbon and energy.
    Methodological Resolution :

Conduct comparative proteomics to identify enzyme isoforms.

Use isotopic labeling (e.g., ¹³C-taurine) to track sulfur vs. carbon flux.

Perform phylogenetic analysis of tau operons to infer evolutionary divergence .

Advanced: What experimental strategies address challenges in quantifying this compound stability under varying pH conditions?

Answer:
this compound is pH-sensitive, degrading into acetate and sulfite via non-enzymatic cleavage. Key strategies include:

  • Buffering systems : Use CAPSO (pH 10.0) during enzymatic assays to stabilize intermediates .
  • Time-course experiments : Monitor degradation kinetics at physiological pH (6.5–8.0) using stopped-flow spectrophotometry.
  • Low-temperature sampling : Quench reactions rapidly at -80°C to arrest decomposition.
    Methodological Tip : Validate stability with control experiments lacking enzymes to distinguish enzymatic vs. abiotic degradation .

Basic: What chemical properties of this compound are critical for experimental design?

Answer:

  • Molecular formula : C₂H₄O₄S (molecular weight 124.12 g/mol) .
  • Reactivity : The aldehyde group participates in nucleophilic additions (e.g., derivatization), while the sulfonate group influences solubility and ionic interactions.
  • Instability : Prone to hydrolysis in aqueous solutions, necessitating fresh preparation or stabilization with cryoprotectants.
    Methodological Tip : Store this compound in anhydrous solvents (e.g., DMSO) at -20°C and avoid prolonged exposure to light .

Advanced: How can researchers design experiments to elucidate this compound’s role in sulfur cycling under anaerobic conditions?

Answer:

  • Enrichment cultures : Use anaerobic chambers and sulfur-limited media with taurine as the sole sulfur source. Monitor growth and sulfate/sulfite production.
  • Metatranscriptomics : Identify upregulated genes (e.g., sulfo-lyases) in anaerobic vs. aerobic conditions.
  • Electrochemical sensors : Measure sulfite accumulation in real-time to infer this compound cleavage rates .

Basic: What statistical approaches are appropriate for analyzing this compound quantification data with high variability?

Answer:

  • Non-parametric tests : Use Wilcoxon rank-sum tests for non-normal distributions.
  • Multivariate regression : Account for covariates like pH, temperature, and matrix complexity.
  • Error propagation : Calculate combined uncertainties from derivatization efficiency, instrument precision, and sampling errors .

Advanced: How can researchers reconcile discrepancies in reported enzymatic kinetics of sulfo-lyases across studies?

Answer:
Discrepancies may arise from assay conditions (e.g., substrate purity, ionic strength). Standardization steps include:

Enzyme source : Use recombinant proteins with verified activity (e.g., His-tagged sulfo-lyases).

Substrate calibration : Validate this compound concentrations via NMR or LC-MS.

Inter-laboratory validation : Share protocols via platforms like protocols.io to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.